molecular formula C31H49N3O9S B10774507 N-Methyl ltc4

N-Methyl ltc4

Cat. No.: B10774507
M. Wt: 639.8 g/mol
InChI Key: FPLBRCJNODNRQZ-LZHUJPGBSA-N
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Description

N-methyl Leukotriene C4 is a synthetic analog of Leukotriene C4, a cysteinyl leukotriene. Leukotriene C4 is produced by neutrophils, macrophages, mast cells, and by transcellular metabolism in platelets. It is one of the constituents of the slow-reacting substance of anaphylaxis and exhibits potent smooth muscle contracting activity. N-methyl Leukotriene C4 is not readily metabolized to Leukotriene D4 and Leukotriene E4, making it a potent and selective CysLT2 receptor agonist .

Preparation Methods

N-methyl Leukotriene C4 is synthesized by the conjugation of glutathione to Leukotriene A4, catalyzed by Leukotriene C4 synthase. The synthetic analog is prepared to ensure it is not readily metabolized to Leukotriene D4 and Leukotriene E4. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide, mixing with polyethylene glycol 300, adding Tween 80, and finally diluting with double-distilled water .

Chemical Reactions Analysis

N-methyl Leukotriene C4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different metabolites.

    Reduction: It can be reduced under specific conditions.

    Substitution: It can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

N-methyl Leukotriene C4 has several scientific research applications:

    Chemistry: It is used in bioactive lipid assays to study lipid signaling and inflammatory responses.

    Biology: It is used to investigate the role of cysteinyl leukotrienes in immune responses and inflammation.

    Medicine: It is studied for its potential therapeutic applications in treating asthma and allergic rhinitis.

    Industry: It is used in the development of drugs targeting leukotriene receptors.

Mechanism of Action

N-methyl Leukotriene C4 exerts its effects by acting as a potent and selective CysLT2 receptor agonist. It binds to the CysLT2 receptor, triggering a cascade of intracellular signaling pathways that lead to smooth muscle contraction, increased vascular permeability, and inflammation. The molecular targets involved include the CysLT2 receptor and downstream signaling molecules such as mitogen-activated protein kinases and phosphatidylinositol 3-kinase .

Comparison with Similar Compounds

N-methyl Leukotriene C4 is unique compared to other cysteinyl leukotrienes like Leukotriene C4, Leukotriene D4, and Leukotriene E4. Unlike Leukotriene C4, N-methyl Leukotriene C4 is not readily metabolized to Leukotriene D4 and Leukotriene E4, making it a more stable and selective agonist for the CysLT2 receptor. Similar compounds include:

Properties

Molecular Formula

C31H49N3O9S

Molecular Weight

639.8 g/mol

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[3-(carboxymethylamino)-2-[[4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

InChI

InChI=1S/C31H49N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-28(37)38)44-22-24(30(41)33-21-29(39)40)34-27(36)20-19-23(32-2)31(42)43/h7-8,10-14,17,23-26,32,35H,3-6,9,15-16,18-22H2,1-2H3,(H,33,41)(H,34,36)(H,37,38)(H,39,40)(H,42,43)/b8-7-,11-10-,13-12+,17-14+/t23?,24?,25-,26+/m0/s1

InChI Key

FPLBRCJNODNRQZ-LZHUJPGBSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)NC

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)NC

Origin of Product

United States

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